Butyl prop-2-enoate;4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid
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Overview
Description
Butyl prop-2-enoate, 4-ethyl-2-methylideneoctanoic acid, and prop-2-enoic acid are organic compounds with significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions:
Butyl prop-2-enoate (Butyl acrylate): This compound is synthesized through the esterification of acrylic acid and n-butanol.
4-ethyl-2-methylideneoctanoic acid: The synthesis of this compound involves the alkylation of octanoic acid derivatives under specific conditions, often using catalysts to facilitate the reaction.
Prop-2-enoic acid (Acrylic acid): Acrylic acid is produced industrially by the oxidation of propylene, using catalysts such as molybdenum and vanadium oxides.
Industrial Production Methods:
Butyl prop-2-enoate: Industrial production involves large-scale esterification processes with continuous distillation to ensure high purity and yield.
4-ethyl-2-methylideneoctanoic acid: Industrial methods may include batch processing with controlled reaction conditions to maintain product consistency.
Prop-2-enoic acid: Large-scale oxidation reactors are used to produce acrylic acid, with subsequent purification steps to remove by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Prop-2-enoic acid can undergo oxidation to form acetic acid and carbon dioxide.
Reduction: Butyl prop-2-enoate can be reduced to butanol and acrylic acid.
Substitution: 4-ethyl-2-methylideneoctanoic acid can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation of Prop-2-enoic acid: Acetic acid and carbon dioxide.
Reduction of Butyl prop-2-enoate: Butanol and acrylic acid.
Substitution of 4-ethyl-2-methylideneoctanoic acid: Halogenated octanoic acid derivatives.
Scientific Research Applications
Chemistry:
Butyl prop-2-enoate: Used in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.
4-ethyl-2-methylideneoctanoic acid: Studied for its potential use in organic synthesis and as an intermediate in the production of pharmaceuticals.
Prop-2-enoic acid: A key monomer in the production of superabsorbent polymers and water treatment chemicals.
Biology and Medicine:
Butyl prop-2-enoate: Investigated for its biocompatibility and potential use in medical adhesives.
4-ethyl-2-methylideneoctanoic acid: Explored for its antimicrobial properties and potential therapeutic applications.
Prop-2-enoic acid: Used in the development of drug delivery systems and biomedical hydrogels.
Industry:
Butyl prop-2-enoate: Widely used in the production of paints, coatings, and textiles.
4-ethyl-2-methylideneoctanoic acid: Utilized in the manufacture of specialty chemicals and additives.
Prop-2-enoic acid: Employed in the production of plastics, resins, and elastomers.
Mechanism of Action
Butyl prop-2-enoate: Acts as a monomer in polymerization reactions, forming long-chain polymers through free radical mechanisms. 4-ethyl-2-methylideneoctanoic acid: Functions as an intermediate in organic synthesis, participating in various chemical reactions to form complex molecules. Prop-2-enoic acid: Undergoes polymerization to form polyacrylic acid, which can cross-link to create superabsorbent materials.
Comparison with Similar Compounds
Methyl prop-2-enoate: Similar to butyl prop-2-enoate but with a methyl group instead of a butyl group.
2-ethylhexyl prop-2-enoate: Another ester of acrylic acid with a longer alkyl chain.
2-methylprop-2-enoic acid: A derivative of acrylic acid with a methyl group.
Uniqueness:
Butyl prop-2-enoate: Offers a balance of flexibility and hardness in polymer applications.
4-ethyl-2-methylideneoctanoic acid: Unique due to its specific alkylation pattern, providing distinct chemical properties.
Prop-2-enoic acid: Highly versatile monomer used in a wide range of industrial applications.
Properties
CAS No. |
26710-97-4 |
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Molecular Formula |
C21H36O6 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
butyl prop-2-enoate;4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C7H12O2.C3H4O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h10H,3-8H2,1-2H3,(H,12,13);4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5) |
InChI Key |
RXXMHIYUJZXKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(=C)C(=O)O.CCCCOC(=O)C=C.C=CC(=O)O |
Origin of Product |
United States |
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